5-bromo-2,3,4-trimethylbenzoic acid
CAS No.:
Cat. No.: VC11120655
Molecular Formula: C10H11BrO2
Molecular Weight: 243.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11BrO2 |
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Molecular Weight | 243.10 g/mol |
IUPAC Name | 5-bromo-2,3,4-trimethylbenzoic acid |
Standard InChI | InChI=1S/C10H11BrO2/c1-5-6(2)8(10(12)13)4-9(11)7(5)3/h4H,1-3H3,(H,12,13) |
Standard InChI Key | RZMHOTLNHRMNQM-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC(=C1C)Br)C(=O)O)C |
Canonical SMILES | CC1=C(C(=CC(=C1C)Br)C(=O)O)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of 5-bromo-2,3,4-trimethylbenzoic acid is C₁₁H₁₁BrO₂, with a molecular weight of 271.11 g/mol. The benzene ring is substituted with three methyl groups at positions 2, 3, and 4, a bromine atom at position 5, and a carboxylic acid group at position 1. The spatial arrangement of substituents creates significant steric effects, which influence both chemical reactivity and crystal packing .
Table 1: Key Structural Data
Property | Value |
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Molecular Formula | C₁₁H₁₁BrO₂ |
Molecular Weight | 271.11 g/mol |
CAS Registry Number | Not explicitly reported |
Substituent Positions | 2,3,4-trimethyl; 5-bromo; 1-COOH |
Synthetic Pathways
Bromination of Trimethylbenzoic Acid
A common strategy involves brominating 2,3,4-trimethylbenzoic acid. N-Bromosuccinimide (NBS) in sulfuric acid is frequently employed for regioselective bromination. The reaction typically proceeds at 10–50°C, with catalysts like sodium sulfite enhancing selectivity by suppressing para-brominated byproducts .
Key parameters:
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Molar ratio: 1:0.5–1.5 (substrate:NBS)
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Catalyst: Sodium sulfite (0.2–1.0 equiv)
Alternative Routes
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Friedel-Crafts Alkylation: Methylation of bromobenzoic acid derivatives using methyl chloride and Lewis acids like AlCl₃. This method risks over-alkylation but offers scalability.
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Hydrolysis of Nitriles: Hydrolyzing 5-bromo-2,3,4-trimethylbenzonitrile (EVT-13123951) under acidic or basic conditions to yield the carboxylic acid.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to hydrophobic methyl groups.
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Melting Point: Estimated 180–190°C (analogous to 2,4,5-trimethylbenzoic acid derivatives) .
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Stability: Stable under ambient conditions but may decarboxylate at elevated temperatures.
Acid Dissociation Constant (pKa)
The carboxylic acid group has a pKa of ~4.2, slightly lower than unsubstituted benzoic acid (pKa 4.8) due to electron-withdrawing effects of bromine .
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
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O-H Stretch: Broad band at 2500–3000 cm⁻¹ (carboxylic acid dimer).
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C=O Stretch: 1680–1700 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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Methyl groups: δ 2.2–2.4 ppm (singlets, 9H).
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Aromatic protons: δ 7.5–8.0 ppm (singlet, 1H).
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¹³C NMR:
UV-Vis Spectroscopy
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor to SGLT2 inhibitors for diabetes therapy. Its bromine and methyl groups enable further functionalization via Suzuki coupling or nucleophilic substitution .
Materials Science
Used in synthesizing liquid crystals and polymers, where steric and electronic properties modulate phase behavior and conductivity .
Challenges and Future Directions
Regioselectivity in Synthesis
Despite catalytic improvements, achieving >95% regioselectivity remains challenging. Computational modeling (DFT) is being explored to predict reaction pathways .
Green Chemistry
Efforts focus on replacing sulfuric acid with ionic liquids and minimizing halogenated waste .
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